

Technical Guide: Physical Properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B1522066

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of **1-ethyl-3-methyl-1H-pyrazol-4-amine** and its common salt form. Due to the limited availability of specific experimental data for the free base in peer-reviewed literature and public databases, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties such as melting point, boiling point, and solubility, which are applicable to this and similar amine compounds. These methodologies are intended to equip researchers with the necessary procedures to ascertain these properties in a laboratory setting.

Core Physical Properties

Direct experimental values for the physical properties of **1-ethyl-3-methyl-1H-pyrazol-4-amine** as a free base are not readily available in the public domain. However, data for its dihydrochloride salt is accessible and provides valuable information.

Table 1: Physical Properties of **1-ethyl-3-methyl-1H-pyrazol-4-amine** and its Dihydrochloride Salt

Property	Value	Compound Form	Source
Molecular Formula	C ₆ H ₁₁ N ₃	Free Base	-
Molecular Weight	125.17 g/mol	Free Base	-
Physical Form	Solid	Dihydrochloride Salt	[1]
Molecular Formula	C ₆ H ₁₃ Cl ₂ N ₃	Dihydrochloride Salt	[1]
Molecular Weight	198.09 g/mol	Dihydrochloride Salt	[1]

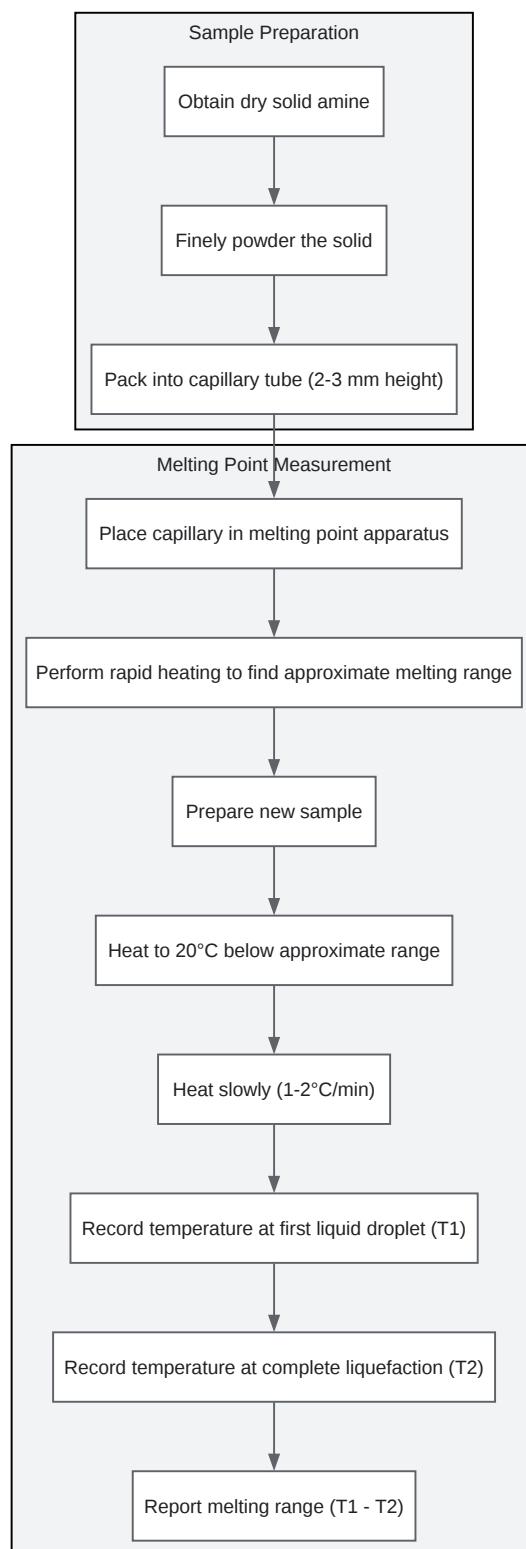
Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of solid amines like **1-ethyl-3-methyl-1H-pyrazol-4-amine**.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For an amine, this can be determined using a capillary melting point apparatus.

Protocol:


- Sample Preparation: A small amount of the dry, crystalline **1-ethyl-3-methyl-1H-pyrazol-4-amine** is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
- Approximate Melting Point: A rapid heating run is performed to determine an approximate melting range.
- Accurate Melting Point: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is

then slowed to 1-2°C per minute.

- **Data Recording:** The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Workflow for Melting Point Determination

Workflow for Melting Point Determination of a Solid Amine

[Click to download full resolution via product page](#)

Caption: General workflow for determining the melting point of a solid amine.

Boiling Point Determination (for liquid form or if it melts before decomposition)

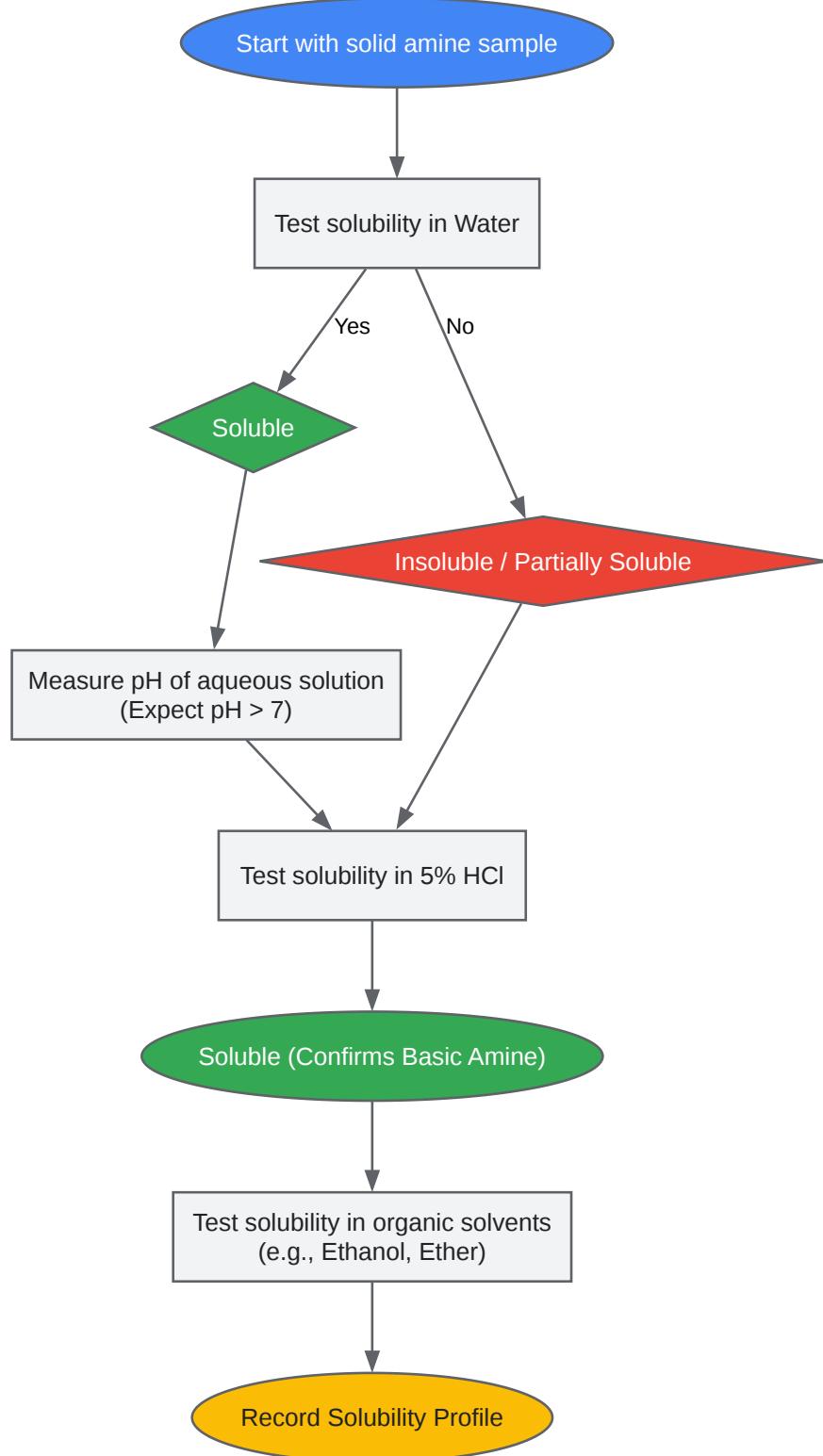
If the compound is a liquid at room temperature or can be melted without decomposition, its boiling point can be determined. Given that the dihydrochloride salt is a solid, the free base is likely to be a liquid or a low-melting solid. The Thiele tube method is suitable for small sample volumes.

Protocol:

- Sample Preparation: A small amount (0.5-1 mL) of the liquid amine is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
- Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.
- Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.
- Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point.

Solubility Determination

The solubility of an amine in various solvents provides insight into its polarity and basicity. A general qualitative solubility testing protocol is as follows.


Protocol:

- Solvent Selection: A range of solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

- Procedure:
 - To a small test tube, add approximately 10-20 mg of the solid amine.
 - Add 1 mL of the chosen solvent dropwise, shaking or vortexing after each addition.
 - Observe whether the solid dissolves completely.
 - Record the substance as "soluble," "partially soluble," or "insoluble."
- pH of Aqueous Solution: If the amine is soluble in water, the pH of the resulting solution should be measured using a pH meter or pH paper to confirm its basicity. Amines are expected to form basic solutions.
- Acid-Base Reactivity: Solubility in 5% HCl is indicative of the basic nature of the amine, as it will form a water-soluble ammonium salt. In contrast, it is expected to be insoluble in 5% NaOH.

Logical Flow for Solubility Testing

Logical Flow for Qualitative Solubility Testing of an Amine

[Click to download full resolution via product page](#)

Caption: Decision-making workflow for the qualitative solubility analysis of an amine.

Role in Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their wide range of biological activities. They are known to interact with various biological targets. The amine functional group on the pyrazole ring, as in **1-ethyl-3-methyl-1H-pyrazol-4-amine**, provides a key site for further chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. Understanding the fundamental physical properties detailed in this guide is a critical first step in the rational design and development of new therapeutic agents based on this scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1522066#1-ethyl-3-methyl-1h-pyrazol-4-amine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com